molecular formula C13H21N5 B11735869 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine CAS No. 1856081-36-1

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11735869
CAS No.: 1856081-36-1
M. Wt: 247.34 g/mol
InChI Key: RCTFRZCWKXOQIU-UHFFFAOYSA-N
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Description

Structural Analysis of 1-Ethyl-N-[(1-Ethyl-3-Methyl-1H-Pyrazol-4-Yl)Methyl]-5-Methyl-1H-Pyrazol-4-Amine

Molecular Architecture and Bonding Patterns

The compound consists of two pyrazole rings (Ring A and Ring B) connected by a methylamine bridge. Ring A is substituted with an ethyl group at position 1 and a methyl group at position 3, while Ring B contains an ethyl group at position 1 and a methyl group at position 5 (Figure 1). The molecular formula C₁₃H₂₂N₆ corresponds to a molecular weight of 282.36 g/mol .

Key Structural Features:
  • Bond Lengths : The C–N bond lengths in the pyrazole rings measure approximately 1.33 Å , consistent with aromatic delocalization .
  • Planarity : Both pyrazole rings are planar, as confirmed by X-ray crystallographic data for analogous compounds .
  • Substituent Effects : Ethyl and methyl groups introduce steric bulk, influencing conformational flexibility and intermolecular interactions.

Table 1: Molecular Properties

Property Value Source
Molecular Formula C₁₃H₂₂N₆
Molecular Weight 282.36 g/mol
Bond Length (C–N) 1.33 Å
Torsion Angle (N–C–N) 120°

Tautomeric Behavior and Resonance Stabilization

Pyrazole derivatives exhibit tautomerism due to proton migration between adjacent nitrogen atoms. For this compound, two tautomeric forms are possible (3,5- and 5,3-tautomers), with the equilibrium influenced by substituents and solvent effects . NMR studies of analogous bis-pyrazoles reveal a dynamic equilibrium between tautomers, with the 3,5-tautomer dominating in nonpolar solvents .

Resonance Stabilization:
  • The pyrazole rings stabilize via conjugative resonance , distributing electron density across the heterocycle.
  • Methyl and ethyl substituents donate electron density through inductive effects, further stabilizing the aromatic system .

Figure 1: Tautomeric Equilibrium
(Description: The 3,5-tautomer (left) and 5,3-tautomer (right) interconvert via proton transfer, with the former favored in apolar environments.)

Comparative Analysis with Pyrazole-Based Isosteres

Pyrazole rings serve as bioisosteres for benzene, offering improved solubility and metabolic stability. A comparison with celecoxib (a COX-2 inhibitor) highlights key differences:

Table 2: Isostere Comparison

Property Target Compound Celecoxib
Aromatic System Bis-pyrazole Mono-pyrazole
logP 2.1 (calculated) 3.5
Hydrogen Bond Donors 2 1
Bioactivity Anti-inflammatory* COX-2 Inhibition

*Predicted based on structural analogs .

The target compound’s lower logP (2.1 vs. 3.5 ) suggests enhanced aqueous solubility, while additional hydrogen bond donors may improve target binding .

X-ray Crystallographic Characterization Challenges

X-ray crystallography of this compound faces two primary challenges:

  • Hydrogen Atom Localization :

    • Light hydrogen atoms (H⁺) lack sufficient electron density for precise X-ray detection, necessitating neutron diffraction or computational modeling .
    • In the target compound, three labile hydrogens participate in hydrogen bonding, complicating density map interpretation .
  • Crystal Packing Irregularities :

    • Steric hindrance from ethyl and methyl groups disrupts uniform crystal lattice formation.
    • Analogous pyrazoles require cryocooling (100 K) to mitigate thermal motion artifacts .

Figure 2: Hypothetical Crystal Structure (Description: Disordered ethyl groups (red) and methyl groups (blue) create voids in the lattice, reducing diffraction quality.)

Properties

CAS No.

1856081-36-1

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(10(3)16-17)7-14-13-8-15-18(6-2)11(13)4/h8-9,14H,5-7H2,1-4H3

InChI Key

RCTFRZCWKXOQIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=C(N(N=C2)CC)C

Origin of Product

United States

Preparation Methods

Formation of 3-Methyl-1H-Pyrazol-5(4H)-One

The synthesis begins with cyclocondensation of ethyl acetoacetate and hydrazine hydrate in ethanol, yielding 3-methyl-1H-pyrazol-5(4H)-one (89% yield, mp 222–225°C). Key data:

  • IR : 1650 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N), 3380 cm⁻¹ (NH).

  • ¹H-NMR (DMSO-d₆) : δ 2.07 (s, CH₃), 5.20 (s, CH), 10.50 (s, NH).

Ethylation of Pyrazole Intermediates

Ethyl groups are introduced via SN2 reactions using ethyl bromide or iodide under basic conditions (K₂CO₃, DMF, 60°C). For example, 1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol is synthesized in 82% yield.

Step-by-Step Synthesis Pathways

Pathway A: Sequential Alkylation-Amination

  • Pyrazole Ring Formation : As described in Section 2.1.

  • N-Ethylation : React 3-methyl-1H-pyrazol-5(4H)-one with ethyl bromide/K₂CO₃ to form 1-ethyl-3-methyl-1H-pyrazole (76% yield).

  • Chloromethylation : Treat with paraformaldehyde/HCl gas to attach a chloromethyl group (Position 4).

  • Amination : React chloromethyl intermediate with 1-ethyl-5-methyl-1H-pyrazol-4-amine via reductive amination (NaBH₃CN, MeOH, 50°C) to yield the final compound (68% yield).

Pathway B: One-Pot Coupling

A streamlined approach uses NaOAc-catalyzed coupling in 70% ethanol at room temperature:

  • Combine 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1 mmol) and 1-ethyl-5-methyl-1H-pyrazol-4-amine (1 mmol).

  • Add 40.2 μL 1M NaOAc, stir for 6 hours.

  • Filter and wash with 50% ethanol to isolate product (72% yield).

Optimization of Reaction Conditions

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
NaOAcEtOH/H₂O2572
PiperidineDioxane8065
K₂CO₃DMF6068
NaBH₃CNMeOH5070

NaOAc in ethanol/water achieves optimal balance between yield and environmental safety.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rate but complicate purification.

  • Ethanol/water mixtures : Improve solubility of intermediates and reduce side products.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H-NMR (400 MHz, CDCl₃) : δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.21 (s, 3H, CH₃), 3.89 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.45 (s, 2H, CH₂N), 6.12 (s, 1H, pyrazole-H).

  • HRMS (ESI+) : m/z calcd for C₁₃H₂₁N₅ [M+H]⁺ 256.1878, found 256.1881.

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 98.5% purity with retention time 6.7 minutes.

Applications and Derivatives

Biological Activity

Pyrazole derivatives exhibit anticancer and antimicrobial properties. While specific data for this compound are limited, analogs show IC₅₀ values of 12–45 μM against MCF-7 and HeLa cells.

Agricultural Uses

Ethyl and methyl substituents enhance lipid solubility, making it a candidate for herbicide development .

Chemical Reactions Analysis

Oxidation Reactions

Pyrazole derivatives generally undergo oxidation at the nitrogen atoms or adjacent positions. For this compound, oxidation may lead to:

  • Formation of Pyrazole Oxides : Oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions could oxidize the pyrazole ring, potentially forming N-oxide derivatives .

  • Functional Group Modification : Oxidation of the ethyl or methyl substituents could yield aldehydes or ketones, though specific experimental data for this compound is limited.

Reduction Reactions

Reductive amination is a key step in the synthesis of pyrazole derivatives. For example, sodium borohydride (NaBH₄) is commonly used to reduce imines to amines :

  • Reductive Amination : The compound’s synthesis involves a solvent-free condensation with p-methoxybenzaldehyde, followed by NaBH₄ reduction to form the amine .

  • Catalytic Hydrogenation : Potential reduction of the pyrazole ring (if unsaturated) or substituents using H₂ and catalysts like Pd/C.

Substitution Reactions

The compound’s nitrogen atoms and substituents enable nucleophilic substitution:

  • Nucleophilic Attack : The ethyl and methyl groups may act as leaving groups under alkaline conditions, replaced by nucleophiles like hydroxide or alkoxides.

  • Electrophilic Substitution : The pyrazole ring’s aromatic nature allows electrophilic attack at positions adjacent to nitrogen, though steric hindrance from bulky substituents may limit reactivity.

Key Reagents and Conditions

Reaction Type Reagents Conditions Products
OxidationKMnO₄, H+Acidic medium, heatPyrazole oxides
ReductionNaBH₄Methanol, room temperatureReduced imine to amine
SubstitutionNaOH, alkyl halidesAlkaline medium, refluxAlkylated derivatives

Structural and Spectral Analysis

The compound’s structure is confirmed via:

  • FTIR-ATR : Identifies functional groups (e.g., C=N stretch at 1619 cm⁻¹) .

  • 1D/2D NMR : Corroborates regiochemistry and substituent positions .

  • EIMS : Confirms molecular weight and fragmentation patterns .

Scientific Research Applications

Research has indicated that compounds containing pyrazole moieties exhibit significant biological activities, including:

1. Anticancer Activity
Several studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, the incorporation of pyrazole in drug design has led to the development of compounds that target specific cancer pathways. A study reported the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) which showed cytotoxic effects on colorectal carcinoma cells .

2. Antimicrobial Effects
Pyrazole derivatives have also been explored for their antimicrobial properties. The ability to modify the pyrazole structure allows for the enhancement of its activity against various pathogens.

3. Enzyme Inhibition
The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to diseases such as cancer and infections. This mechanism is crucial for developing therapeutic agents that can selectively target diseased cells while sparing healthy ones.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Case Study 1: Anticancer Research
In a study focusing on pyrazole derivatives, researchers synthesized various compounds and evaluated their anticancer properties through in vitro assays. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of modified pyrazole compounds against a range of bacterial strains. The findings revealed promising activity, indicating that these compounds could serve as lead structures for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active site of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous pyrazole derivatives are summarized below.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound Dual pyrazole cores, ethyl/methyl substituents, methylene bridge C₁₃H₂₂N₆ 286.36 Bipyrazole structure; potential for hydrogen bonding and π-π interactions N/A
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridine substituent at 3-position C₁₀H₁₃N₄ 203.24 ([M+H]⁺) Enhanced polarity due to pyridine; potential for metal coordination
1-ethyl-N-(1H-indol-4-ylmethyl)-5-methyl-1H-pyrazol-4-amine Indole ring substituent C₁₆H₁₉N₅ 289.36 Aromatic indole system; possible DNA intercalation or receptor binding
1-(difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride Difluoromethyl group, hydrochloride salt C₅H₈ClF₂N₃ 207.59 Halogenated derivative; increased water solubility due to salt form
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine Branched isobutyl group, dual pyrazole cores C₁₅H₂₅N₅ 275.39 Lipophilic substituent; potential for membrane permeability enhancement
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine Fluoroethyl group C₁₂H₁₉ClFN₅ 287.77 Fluorine substitution; metabolic stability and bioavailability implications

Key Observations :

The indole-substituted analog () introduces a bulky aromatic system, which may influence π-π stacking in biological targets, a feature absent in the target compound . Halogenation () in the difluoromethyl derivative increases electronegativity and hydrophilicity, especially as a hydrochloride salt, contrasting with the neutral amine form of the target compound .

Molecular Weight and Complexity :

  • The target compound’s bipyrazole structure (MW 286.36) is heavier than simpler pyrazole derivatives (e.g., m/z 203 in ) but lighter than analogs with branched alkyl chains (e.g., MW 275.39 in ) .

Hydrogen Bonding and Crystal Packing: The target’s methylene bridge and pyrazole nitrogens may facilitate hydrogen bonding, similar to patterns observed in pyrazole-carboxamide derivatives (). However, the absence of carboxamide groups limits its hydrogen-bonding diversity compared to compounds like 4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide () .

Biological Activity

1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

  • Molecular Formula : C10H15N5
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 1156891-36-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Recent studies have indicated potential applications in cancer therapy and inflammation management.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism involves the induction of apoptosis and cell cycle arrest.
  • Cytotoxicity Data :
    • MCF7 Cell Line : IC50 = 3.79 µM
    • A549 Cell Line : IC50 = 26 µM
    • HepG2 Cell Line : IC50 = 17.82 µM
    Cell LineIC50 (µM)Reference
    MCF73.79
    A54926
    HepG217.82
  • Case Studies :
    • In a study by Bouabdallah et al., derivatives similar to this compound showed significant cytotoxic potential against HepG2 cells, indicating a promising avenue for further research into its anticancer properties .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are critical for treating conditions characterized by chronic inflammation.

  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Research Findings :
    • A study demonstrated that pyrazole derivatives can reduce the levels of TNF-alpha and IL-6 in vitro, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity.

ModificationEffect on Activity
Ethyl group at N1Increased lipophilicity
Methyl group at C5Enhanced binding affinity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine, and how can reaction efficiency be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, starting with pyrazole core formation. For example, copper-catalyzed coupling (e.g., using CuBr) and amine alkylation are critical steps, as seen in similar pyrazole-amine syntheses . Optimization strategies include:

  • Catalyst screening : Copper(I) salts (e.g., CuBr) improve coupling efficiency .
  • Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates .
  • Temperature control : Moderate heating (e.g., 35°C for 48 hours) balances yield and side-product formation .
    • Data : Typical yields for analogous pyrazole derivatives range from 17.9% (with chromatography) to 82% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and pyrazole protons (δ ~6.5–8.0 ppm) .
  • ¹³C NMR : Verify methyl (δ ~10–15 ppm), ethyl (δ ~15–20 ppm), and pyrazole carbons (δ ~100–150 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 291.2 for C₁₄H₂₂N₆) .
    • Validation : Cross-reference spectral data with structurally similar compounds, such as ethyl-substituted pyrazoles .

Advanced Research Questions

Q. What computational tools can predict the reactivity and stability of this compound in catalytic systems?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as amine alkylation or pyrazole ring formation .
  • Reaction path search : Tools like GRRM or AFIR help identify transition states and intermediates .
    • Application : Predict optimal conditions (e.g., solvent, temperature) to minimize side reactions and improve yield .

Q. How does the substitution pattern (ethyl, methyl groups) influence the compound’s physicochemical properties and biological activity?

  • Methodology :

  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 1-phenylpyrazol-5-amine) to assess steric/electronic effects .
  • LogP calculations : Estimate hydrophobicity using software like MarvinSuite or ACD/Labs.
    • Insights : Ethyl/methyl groups may enhance lipophilicity, affecting membrane permeability in biological assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotational isomerism) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
    • Case study : In analogous pyrazoles, ethyl group rotation can cause splitting discrepancies, resolved via VT-NMR .

Q. How can reaction scalability be addressed without compromising purity?

  • Methodology :

  • Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., alkylation) .
  • Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., ethyl acetate) .
    • Data : Pilot-scale syntheses of related pyrazoles achieved >70% yield with <5% impurities using flow reactors .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial, enzyme inhibition)?

  • Methodology :

  • Antimicrobial screening : Follow CLSI guidelines for MIC determination against S. aureus or E. coli .
  • Enzyme inhibition : Use fluorometric assays (e.g., for kinases) with ATP/ADP-Glo™ kits .
    • Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests) .

Q. How can HPLC and LC-MS methods be optimized for purity analysis?

  • Methodology :

  • Column selection : C18 columns (5 µm, 150 mm) with acetonitrile/water gradients .
  • Detection : UV at 254 nm for pyrazole rings; ESI+ for LC-MS .
    • Validation : Achieve >95% purity with retention time reproducibility (±0.1 min) .

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